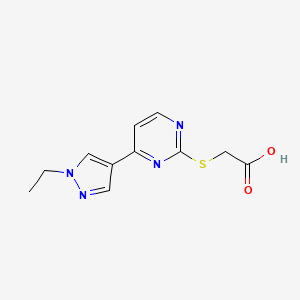
2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, and a thioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrazole derivative is then reacted with a suitable nitrile to form the pyrimidine ring through a cyclization reaction.
Thioacetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetic acid moiety to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetic acid moiety can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, alcohols; basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, as it has shown activity against certain cancer cell lines.
作用機序
The mechanism of action of 2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Thioacetic Acid Derivatives: Compounds with a thioacetic acid moiety are known for their reactivity and potential biological activity.
Uniqueness
2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid is unique due to its specific combination of a pyrazole-pyrimidine core with a thioacetic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-[4-(1-ethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-15-6-8(5-13-15)9-3-4-12-11(14-9)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBRZXXLSKUGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC(=NC=C2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
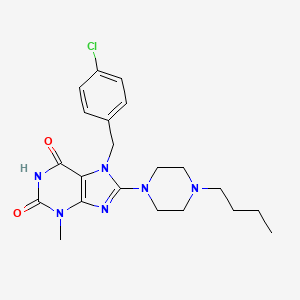
![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)
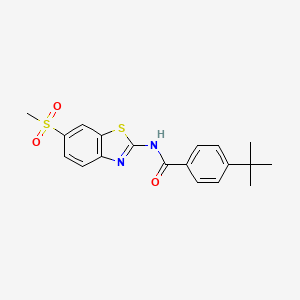
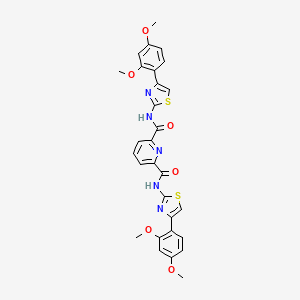
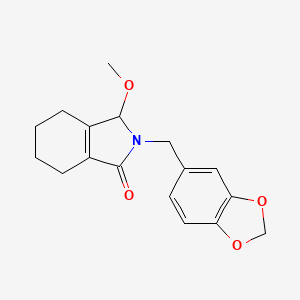
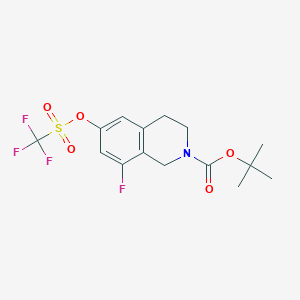

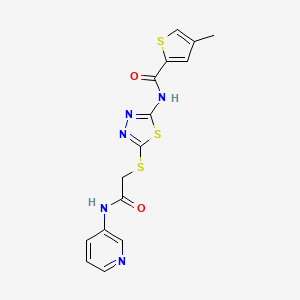
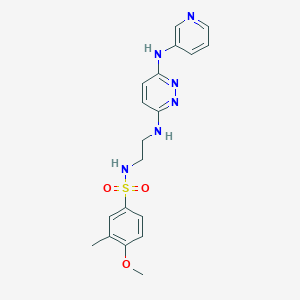
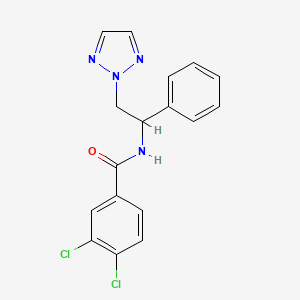
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide](/img/structure/B2730658.png)
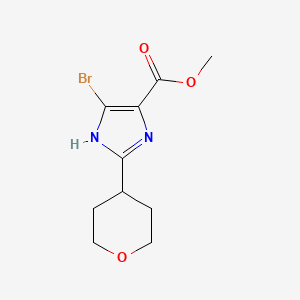
![Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2730660.png)
![N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B2730662.png)
